molecular formula C11H9BrN2O B6261351 (4-bromophenyl)(pyrimidin-5-yl)methanol CAS No. 1251352-32-5

(4-bromophenyl)(pyrimidin-5-yl)methanol

Cat. No.: B6261351
CAS No.: 1251352-32-5
M. Wt: 265.1
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Description

(4-Bromophenyl)(pyrimidin-5-yl)methanol is an organic compound that features a bromophenyl group and a pyrimidinyl group attached to a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-bromophenyl)(pyrimidin-5-yl)methanol typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromobenzaldehyde and pyrimidine-5-carbaldehyde.

    Grignard Reaction: A Grignard reagent, such as phenylmagnesium bromide, is prepared and reacted with pyrimidine-5-carbaldehyde to form the intermediate.

    Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride (NaBH4) to yield this compound.

Industrial Production Methods

For industrial-scale production, the process may involve:

    Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) to facilitate the reduction step.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)(pyrimidin-5-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: Further reduction can convert the hydroxyl group to a methyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products

    Oxidation: Produces (4-bromophenyl)(pyrimidin-5-yl)ketone.

    Reduction: Produces (4-bromophenyl)(pyrimidin-5-yl)methane.

    Substitution: Produces various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology

    Biological Probes: Utilized in the development of probes for studying biological systems.

Medicine

    Pharmaceuticals: Potential precursor for drug development, particularly in targeting specific biological pathways.

Industry

    Materials Science: Used in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (4-bromophenyl)(pyrimidin-5-yl)methanol exerts its effects depends on its application:

    Biological Systems: It may interact with enzymes or receptors, altering their activity.

    Catalysis: Acts as a ligand, coordinating with metal centers to facilitate catalytic reactions.

Comparison with Similar Compounds

Similar Compounds

    (4-Chlorophenyl)(pyrimidin-5-yl)methanol: Similar structure but with a chlorine atom instead of bromine.

    (4-Fluorophenyl)(pyrimidin-5-yl)methanol: Contains a fluorine atom instead of bromine.

    (4-Methylphenyl)(pyrimidin-5-yl)methanol: Features a methyl group instead of bromine.

Uniqueness

    Reactivity: The presence of the bromine atom makes (4-bromophenyl)(pyrimidin-5-yl)methanol more reactive in substitution reactions compared to its chloro, fluoro, and methyl analogs.

    Applications: Its specific reactivity profile makes it suitable for unique applications in organic synthesis and medicinal chemistry.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

CAS No.

1251352-32-5

Molecular Formula

C11H9BrN2O

Molecular Weight

265.1

Purity

95

Origin of Product

United States

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